7-oxocholesteryl acetate vs 7-ketocholesterol structural differences
7-oxocholesteryl acetate vs 7-ketocholesterol structural differences
Structural Divergence, Synthetic Interplay, and Bio-Analytical Applications
Executive Summary
In the field of oxysterol research, 7-ketocholesterol (7-KC) and its esterified derivative 7-oxocholesteryl acetate (7-oxo-Chol-Ac) represent two distinct nodes in lipid oxidation pathways.[1] While 7-KC is a primary cytotoxic effector implicated in atherosclerosis and "oxiapoptophagy" (oxidative stress-induced apoptosis/autophagy), the acetate form serves primarily as a stable synthetic intermediate and a lipophilic prodrug surrogate.[1]
This guide dissects the critical structural differences between these two molecules, providing researchers with the causal logic required for precise identification (NMR/MS), synthesis, and experimental application.
Part 1: Structural & Physicochemical Analysis
The fundamental difference lies at the Carbon-3 (C3) position of the steroid backbone.[1] This single modification dictates solubility, membrane insertion kinetics, and thermal stability.
Molecular Architecture Comparison
| Feature | 7-Ketocholesterol (7-KC) | 7-Oxocholesteryl Acetate (7-oxo-Chol-Ac) |
| IUPAC Name | 3 | 3 |
| Formula | ||
| Mol.[1] Weight | 400.65 g/mol | 442.68 g/mol |
| C3 Substituent | Hydroxyl (–OH) | Acetate Ester (–O–CO–CH |
| Polarity | High (Amphiphilic) | Low (Lipophilic) |
| H-Bonding | Donor & Acceptor | Acceptor Only (No Donor) |
| Melting Point | ~171–173 °C | ~155–159 °C |
| Solubility | Ethanol, Acetone, DMSO | Hexane, Toluene, Ethyl Acetate |
Structural Visualization
The following diagram illustrates the core steroid backbone and the functional group divergence.
Figure 1: Structural divergence at the C3 position.[1] Note that the C7-ketone functionality remains constant, preserving the "oxysterol" character, while the C3 modification alters polarity.
Part 2: Spectroscopic Differentiation (The "How-To")
Distinguishing these two compounds requires precise interpretation of NMR and Mass Spectrometry data. The acetate group introduces specific signatures that act as diagnostic flags.
Proton NMR ( H-NMR)
The most reliable method for differentiation is the chemical shift of the proton attached to C3 (H3
-
7-Ketocholesterol: The H3 proton appears as a multiplet at
3.6–3.7 ppm . -
7-Oxocholesteryl Acetate: The esterification deshields the H3 proton, shifting it downfield to
4.6–4.7 ppm . -
Diagnostic Singlet: The acetate methyl group appears as a sharp singlet at
2.04 ppm in the acetate derivative, which is absent in the free alcohol.
Mass Spectrometry (MS)
-
Fragmentation Logic:
-
7-KC (
400): In EI-MS, the molecular ion is often visible.[1] Common fragments include ( 382).[1] -
7-Oxo-Chol-Ac (
442): The acetate is labile.[1] The spectrum is dominated by the loss of acetic acid (60 Da), resulting in a peak at 382 (identical to the dehydration product of 7-KC).[1] -
Critical Note: Because 7-oxo-Chol-Ac fragments to the same core steroid ion as 7-KC, LC-MS/MS using soft ionization (ESI/APCI) with precursor ion scanning is preferred over harsh EI-MS for definitive identification in mixtures.[1]
-
Part 3: Synthetic Pathways & Stability
The acetate group is not merely a structural variant; it is a protective group used during the synthesis of 7-KC to prevent over-oxidation.
The Synthesis Logic
Direct oxidation of cholesterol to 7-KC is difficult because the C3-hydroxyl is susceptible to oxidation (forming 7-ketocholestanone).[1] Therefore, the standard protocol involves:
-
Protection: Acetylation of cholesterol to cholesteryl acetate.[2]
-
Allylic Oxidation: Using CrO
or tert-butyl hydroperoxide (TBHP) to introduce the ketone at C7.[1] -
Deprotection (Optional): Alkaline hydrolysis to yield 7-KC.
Figure 2: The synthetic workflow.[1] The acetate serves as a shield for the C3 position during the harsh oxidation step.
Part 4: Biological Implications[3]
Toxicity vs. Prodrug Activity
-
7-Ketocholesterol: Highly cytotoxic.[1] It incorporates into membranes, disrupting lipid raft architecture, and inhibits sterol synthesis enzymes (e.g., HMG-CoA reductase).[1] It triggers oxiapoptophagy (combined oxidative stress, apoptosis, and autophagy).[1]
-
7-Oxocholesteryl Acetate: In cell-free systems, it is less membrane-disruptive due to the lack of the polar headgroup.[1] However, in cell culture (in vitro) and in vivo, intracellular esterases rapidly hydrolyze the acetate, liberating free 7-KC.[1] Thus, it acts as a prodrug with delayed onset of toxicity compared to the free alcohol.
Application in Lipidomics
Researchers often use 7-oxocholesteryl acetate as an internal standard for GC-MS analysis of oxysterols because the ester group prevents thermal dehydration in the injector port, a common artifact issue with free sterols.
Part 5: Experimental Protocols
Protocol A: Synthesis of 7-Oxocholesteryl Acetate
Objective: Allylic oxidation of cholesteryl acetate.
-
Reagents: Cholesteryl acetate (5g), Chromium trioxide (CrO
), Acetic acid, Diethyl ether. -
Dissolution: Dissolve cholesteryl acetate in glacial acetic acid (50 mL) at 55°C.
-
Oxidation: Add a solution of CrO
(4g) in 50% acetic acid dropwise over 30 mins. Maintain temperature at 55-58°C. -
Quenching: After 1 hour, cool to room temperature and pour into ice-cold water (200 mL). The product will precipitate.
-
Extraction: Extract the precipitate with diethyl ether (3 x 50 mL). Wash organic layer with 5% NaHCO
(to remove acid) and brine.[1] -
Purification: Recrystallize from methanol.
-
Yield: ~40-50%.[1]
-
Validation: Check MP (Target: 155-158°C) and TLC (Silica; Hexane:EtOAc 8:2).
-
Protocol B: Hydrolysis to 7-Ketocholesterol
Objective: Deprotection to generate the active oxysterol.
-
Reaction: Dissolve 7-oxocholesteryl acetate (1g) in 5% KOH in methanol (20 mL).
-
Reflux: Heat to reflux for 60 minutes.
-
Workup: Acidify with 1M HCl to pH 4, then extract with ethyl acetate.
-
Purification: Flash chromatography (Silica; Hexane:EtOAc 7:3).
-
Validation: NMR (Disappearance of acetate singlet at 2.04 ppm).[1]
-
References
-
Brown, A. J., & Jessup, W. (2009). Oxysterols: Sources, cellular storage and metabolism, and new insights into their roles in cholesterol homeostasis.[3] Molecular Aspects of Medicine, 30(3), 111-122.[1][3] Link
-
Lyons, M. A., & Brown, A. J. (1999). 7-Ketocholesterol in vivo: implications for dietary oxysterols.[1][4] Journal of Lipid Research, 40(10), 1846-1857.[1] Link
-
Vejux, A., & Lizard, G. (2009). Cytotoxic effects of oxysterols associated with human diseases: Induction of cell death (apoptosis and/or oncosis), oxidative and inflammatory stress. Molecular Aspects of Medicine, 30(3), 153-170.[1] Link
-
Parish, E. J., et al. (2002). Synthesis and biological activity of 7-ketocholesterol and related oxysterols. Lipids, 37, 1197–1200. Link
-
Griffiths, W. J., & Wang, Y. (2011). Mass spectrometry: from proteomics to metabolomics and lipidomics. Chemical Society Reviews, 40, 5470-5504.[1] Link
Sources
- 1. Cholesteryl acetate(604-35-3) 1H NMR spectrum [chemicalbook.com]
- 2. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Ketocholesterol: Effects on viral infections and hypothetical contribution in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
